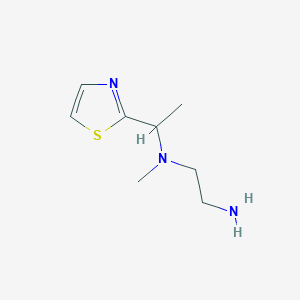![molecular formula C10H18N2OS B7926952 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol](/img/structure/B7926952.png)
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol typically involves the reaction of a thiazole derivative with an appropriate amine and alcohol. One common method is the reaction of 2-bromo-1-(1-thiazol-2-yl)ethanone with isopropylamine, followed by reduction with a suitable reducing agent to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, which is a basic scaffold for many derivatives.
Sulfathiazole: A short-acting sulfa drug with antimicrobial properties.
Tiazofurin: An anticancer agent with a thiazole moiety.
Uniqueness
2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an isopropyl group and ethanolamine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[propan-2-yl-[1-(1,3-thiazol-2-yl)ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-8(2)12(5-6-13)9(3)10-11-4-7-14-10/h4,7-9,13H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCTIRFHIFLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
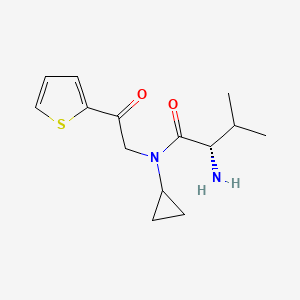
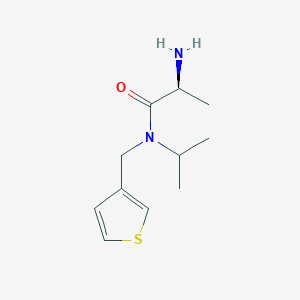
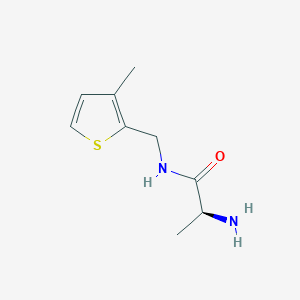
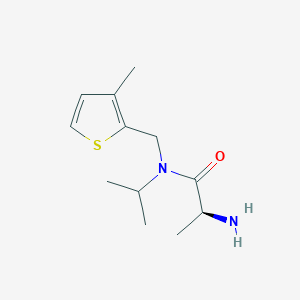

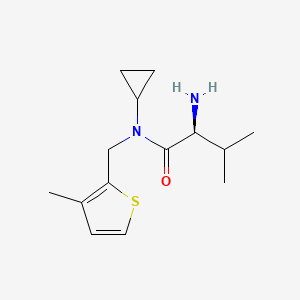
![[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926913.png)

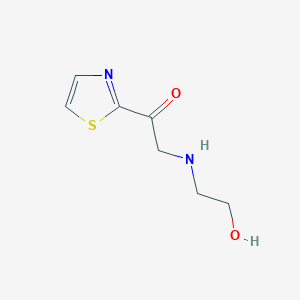
![2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiazol-2-yl-ethanone](/img/structure/B7926943.png)
![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone](/img/structure/B7926947.png)
![2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol](/img/structure/B7926951.png)
![2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol](/img/structure/B7926953.png)
